(2,6-Dimethylpiperidin-1-yl)(3-nitrophenyl)methanone
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Overview
Description
(2,6-Dimethylpiperidin-1-yl)(3-nitrophenyl)methanone is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with two methyl groups at positions 2 and 6, and a methanone group attached to a 3-nitrophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethylpiperidin-1-yl)(3-nitrophenyl)methanone typically involves the reaction of 2,6-dimethylpiperidine with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2,6-Dimethylpiperidin-1-yl)(3-nitrophenyl)methanone can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methanone group can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.
Oxidation: The piperidine ring can be oxidized under strong oxidative conditions, leading to the formation of various oxidation products.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dichloromethane or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide, acidic or basic conditions.
Major Products Formed
Reduction: (2,6-Dimethylpiperidin-1-yl)(3-aminophenyl)methanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized piperidine derivatives.
Scientific Research Applications
(2,6-Dimethylpiperidin-1-yl)(3-nitrophenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,6-Dimethylpiperidin-1-yl)(3-nitrophenyl)methanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological activity. The piperidine ring may also play a role in modulating the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- (2,6-Dimethylpiperidin-1-yl)(2-nitrophenyl)methanone
- (2,6-Dimethylpiperidin-1-yl)(4-nitrophenyl)methanone
- (2,6-Dimethylpiperidin-1-yl)(3,5-dinitrophenyl)methanone
Uniqueness
(2,6-Dimethylpiperidin-1-yl)(3-nitrophenyl)methanone is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of two methyl groups on the piperidine ring also contributes to its distinct properties compared to other similar compounds.
Properties
IUPAC Name |
(2,6-dimethylpiperidin-1-yl)-(3-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-10-5-3-6-11(2)15(10)14(17)12-7-4-8-13(9-12)16(18)19/h4,7-11H,3,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWGKLRTOGBYCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C2=CC(=CC=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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